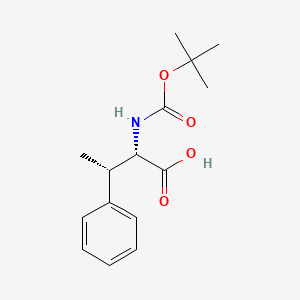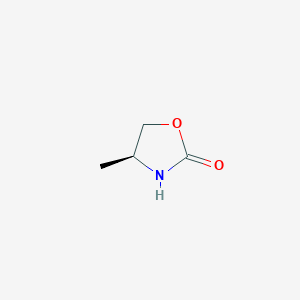
2,3-Dichloro-6-(trifluoromethyl)quinoxaline
Descripción general
Descripción
2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline consists of 9 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C9H3Cl2F3N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline include its molecular weight, which is 267.035 Da . It is a solid substance . More specific properties like melting point, boiling point, and density are not provided in the search results for this specific compound.Aplicaciones Científicas De Investigación
Optical and Morphological Studies
The synthesis and characterization of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have illustrated significant findings in optical properties, including absorption, emission, quantum yield, and aggregation-induced emission (AIE). These compounds exhibit fluorescence in solid state and AIE state due to restricted intramolecular rotation. The presence of electron-withdrawing trifluoromethyl group contributes to their optical behavior, with applications in understanding solvent polarities and molecular aggregation phenomena (Rajalakshmi & Palanisami, 2020).
Synthesis of Quinoxaline Derivatives
Research into the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, including a variety of derivatives, opens pathways for the development of novel compounds with potential applications in various fields of chemistry and materials science. This work highlights the adaptability and utility of 3-(trifluoromethyl)quinoxaline as a precursor for a wide range of functional derivatives (Didenko et al., 2015).
Helical Structures and Chiral Applications
The study on poly(quinoxaline-2,3-diyl) derivatives demonstrates the induction of right- and left-handed helical structures by positioning chiral groups on the monomer units. This research opens up new possibilities for the development of chiral materials and ligands for enantioselective catalysis, showcasing the versatility of quinoxaline derivatives in creating structured materials with specific optical properties (Yamamoto et al., 2013).
Antimicrobial and Pesticidal Activities
The synthesis and evaluation of new quinoxaline derivatives for antimicrobial and pesticidal activities highlight the potential of these compounds in addressing critical issues in public health and agriculture. By exploring the functionalization of 2,3-dichloroquinoxaline, researchers have developed compounds with significant antibacterial and antifungal activities, contributing to the search for new agents against resistant strains and pests (El-Atawy et al., 2019).
Analytical Reagents
Quinoxaline-2-carboxylic acid and its derivatives have been explored as analytical reagents, demonstrating the utility of quinoxaline derivatives in analytical chemistry for the gravimetric determination of various metal ions. This application showcases the potential for developing new analytical methods based on the unique properties of quinoxaline derivatives (Dutt et al., 1968).
Safety And Hazards
Safety information for 2,3-Dichloro-6-(trifluoromethyl)quinoxaline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-8(11)16-6-3-4(9(12,13)14)1-2-5(6)15-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQVWHSMBWEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433485 | |
| Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-(trifluoromethyl)quinoxaline | |
CAS RN |
55686-95-8 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55686-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
